(2E)-2-[(methylsulfonyl)imino]-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1,3-benzothiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-2-[(methylsulfonyl)imino]-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1,3-benzothiazole-6-carboxamide is a complex organic molecule featuring a benzothiazole core, a thiadiazole ring, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(methylsulfonyl)imino]-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole core, followed by the introduction of the thiadiazole ring and the methylsulfonyl group. Key steps include:
Formation of Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of Thiadiazole Ring: The thiadiazole ring can be synthesized via the reaction of thiosemicarbazide with a suitable aldehyde or ketone, followed by cyclization.
Attachment of Methylsulfonyl Group: This step involves the reaction of the intermediate with methylsulfonyl chloride under basic conditions.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized for yield, cost, and safety. This often involves the use of continuous flow reactors to ensure consistent reaction conditions and scalability. The choice of solvents, catalysts, and purification methods is critical to achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The benzothiazole and thiadiazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in materials science, particularly in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-2-[(methylsulfonyl)imino]-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methylsulfonyl group enhances its ability to form hydrogen bonds and interact with polar sites on proteins, while the benzothiazole and thiadiazole rings provide a rigid framework that can fit into binding pockets.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[(methylsulfonyl)imino]-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1,3-benzothiazole-6-carboxamide
- (2E)-2-[(methylsulfonyl)imino]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1,3-benzothiazole-6-carboxamide
Uniqueness
The uniqueness of (2E)-2-[(methylsulfonyl)imino]-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1,3-benzothiazole-6-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The propyl group on the thiadiazole ring, for instance, can influence its lipophilicity and binding affinity to biological targets, differentiating it from similar compounds with different substituents.
This detailed overview provides a comprehensive understanding of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H15N5O3S3 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-(methanesulfonamido)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C14H15N5O3S3/c1-3-4-11-17-18-13(24-11)16-12(20)8-5-6-9-10(7-8)23-14(15-9)19-25(2,21)22/h5-7H,3-4H2,1-2H3,(H,15,19)(H,16,18,20) |
InChI Key |
BVGRKQTUMNMIDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)N=C(S3)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.